Anthracene-2,3-dione
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Overview
Description
Anthracene-2,3-dione, also known as anthraquinone, is an aromatic organic compound with the molecular formula C(_{14})H(_8)O(_2). It consists of three fused benzene rings with two ketone groups at the 2 and 3 positions. This compound is known for its vibrant yellow color and is widely used in the production of dyes, pigments, and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracene-2,3-dione can be synthesized through several methods. One common method involves the oxidation of anthracene using oxidizing agents such as chromic acid or potassium dichromate. Another method includes the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by cyclization and oxidation .
Industrial Production Methods: In industrial settings, this compound is typically produced by the oxidation of anthracene derived from coal tar. The process involves the use of air or oxygen in the presence of a catalyst, such as vanadium pentoxide, at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: Anthracene-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form anthraquinone derivatives.
Reduction: Reduction of this compound yields anthracene.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium dichromate, or air/oxygen with a catalyst.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Nitroanthraquinone, sulfoanthraquinone.
Scientific Research Applications
Anthracene-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Employed in the study of biological processes and as a fluorescent probe.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of anthracene-2,3-dione involves its ability to intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species, leading to oxidative stress and cell damage. These properties make it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Anthracene: Lacks the ketone groups present in anthracene-2,3-dione.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Naphthalene: Consists of two fused benzene rings, simpler than this compound.
Uniqueness: this compound’s unique structure with two ketone groups allows it to participate in a variety of chemical reactions and makes it valuable in industrial and research applications. Its ability to intercalate into DNA and generate reactive oxygen species distinguishes it from other similar compounds .
Properties
CAS No. |
86392-52-1 |
---|---|
Molecular Formula |
C14H8O2 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
anthracene-2,3-dione |
InChI |
InChI=1S/C14H8O2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H |
InChI Key |
RSAFJKGIUBIAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CC(=O)C(=O)C=C3C=C2C=C1 |
Origin of Product |
United States |
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